Isotopic Mass Offset (+3 Da) Enables Specific Isotope-Dilution LC–MS/MS for the Defluoro-Decarboxyl Degradation Product
Defluoro-decarboxyl Ofloxacin-d3 provides a +3 Da mass offset (MW 302.39) relative to the unlabeled analyte Defluoro-decarboxyl Ofloxacin (MW 299.37), meeting the threshold recommended for stable-isotope-labeled internal standards (≥3 Da mass difference) to avoid isotopic cross-talk in MRM transitions . In contrast, Ofloxacin-d3 (MW 364.39, CAS 1173147-91-5) produces a +3 Da shift from the parent drug Ofloxacin, but a much larger +47 Da shift from the defluoro-decarboxyl degradation product, compromising co-elution and ionization-matched quantification accuracy .
| Evidence Dimension | Mass difference relative to Defluoro-decarboxyl Ofloxacin analyte (MW 299.37) |
|---|---|
| Target Compound Data | +3 Da (MW 302.39) |
| Comparator Or Baseline | Ofloxacin-d3 (Sigma 32436): +47 Da from defluoro-decarboxyl target; Unlabeled Defluoro-decarboxyl Ofloxacin: 0 Da offset |
| Quantified Difference | Target provides optimum +3 Da offset; Ofloxacin-d3 overshoots by +44 Da; unlabeled analog cannot serve as IS in MS |
| Conditions | LC–MS/MS isotope-dilution quantification; MRM mode; electron-spray ionization |
Why This Matters
An IS with an identical structure and a 3 Da mass shift ensures co-elution and identical ionization efficiency, minimizing ion suppression errors, which is critical for quantifying degradation products at trace levels in complex matrices.
